molecular formula C17H17N3O4 B5594762 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide

Cat. No. B5594762
M. Wt: 327.33 g/mol
InChI Key: DQGQWSLZCFZTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazoles involves the condensation of appropriate carbonyl compounds with hydrazine, followed by cyclization. For example, the synthesis of novel oxadiazole derivatives with antibacterial activity includes steps such as condensation, cyclization, and alkylation, demonstrating a general approach to the synthesis of oxadiazole compounds (А. А. Aghekyan et al., 2020). This method could be adapted for the synthesis of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide by selecting appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed using techniques such as NMR, mass spectrometry, and X-ray diffraction. These techniques provide detailed information on the compound's structure, including the arrangement of atoms and the presence of functional groups. For instance, the structure of various oxadiazole derivatives has been elucidated through spectral analysis, confirming the presence of the oxadiazole ring and substituents (T. Yakantham et al., 2019).

Chemical Reactions and Properties

Oxadiazole compounds participate in various chemical reactions, including cyclization and alkylation, to form a wide range of derivatives with potential biological activities. The reactivity of the oxadiazole ring enables the introduction of different substituents, impacting the compound's chemical properties and activity. For example, the synthesis of S-substituted oxadiazole derivatives involves alkylation, demonstrating the chemical versatility of the oxadiazole ring (А. А. Aghekyan et al., 2020).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties are often determined using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The crystalline structure can be elucidated using X-ray diffraction studies, providing insights into the compound's stability and solid-state interactions (P. Sharma et al., 2016).

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action would be studied. This could involve how it interacts with biological molecules, what biological pathways it affects, and its overall effect on the organism .

Safety and Hazards

The safety and hazards of a compound are usually determined through toxicology studies. This can include studying the compound’s effects on cells or organisms, its potential for causing cancer (carcinogenicity), its potential for causing genetic mutations (mutagenicity), and its potential for causing birth defects (teratogenicity) .

properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-11-14(8-9-23-11)17(21)20(2)10-15-18-16(19-24-15)12-4-6-13(22-3)7-5-12/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGQWSLZCFZTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N(C)CC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679042
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.